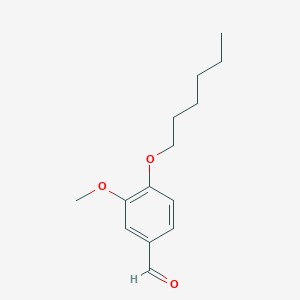

4-(Hexyloxy)-3-methoxybenzaldehyde

Description

Structural Characterization of 4-(Hexyloxy)-3-methoxybenzaldehyde

Molecular Geometry and Crystallographic Analysis

The molecular geometry and crystallographic properties of this compound have been extensively characterized through single-crystal X-ray diffraction studies, revealing detailed structural parameters and packing arrangements. The compound crystallizes in the triclinic crystal system with space group P1, demonstrating unique crystallographic features that distinguish it from other vanillin derivatives. The comprehensive crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice.

X-ray Diffraction Studies of Crystal Packing

Single-crystal X-ray diffraction studies conducted at 173 K revealed that this compound crystallizes in the triclinic space group P1. The unit cell parameters demonstrate the following precise dimensions: a = 9.2788(5) Å, b = 9.3894(6) Å, and c = 15.8501(9) Å, with angular parameters α = 88.099(5)°, β = 75.065(5)°, and γ = 80.262(5)°. The unit cell volume measures 1314.95(13) ų with Z = 4, indicating four molecules per unit cell. The density calculated from crystallographic data is 1.194 Mg m⁻³, which correlates well with the molecular packing efficiency.

The crystallographic data collection was performed using a STOE IPDS II two-circle diffractometer with Mo Kα radiation (λ = 0.71073 Å). A total of 17,943 measured reflections yielded 4,919 independent reflections, with 3,862 reflections having I > 2σ(I). The refinement statistics show R[F² > 2σ(F²)] = 0.049, wR(F²) = 0.144, and S = 1.06, indicating high-quality structural determination. The crystal packing analysis reveals specific intermolecular interactions that stabilize the three-dimensional structure, contributing to the overall crystalline stability.

| Parameter | Value | Unit |

|---|---|---|

| Crystal System | Triclinic | - |

| Space Group | P1 | - |

| a | 9.2788(5) | Å |

| b | 9.3894(6) | Å |

| c | 15.8501(9) | Å |

| α | 88.099(5) | ° |

| β | 75.065(5) | ° |

| γ | 80.262(5) | ° |

| Volume | 1314.95(13) | ų |

| Z | 4 | - |

| Density | 1.194 | Mg m⁻³ |

Comparative Analysis of Asymmetric Unit Conformations

The asymmetric unit of this compound contains two independent molecules, each exhibiting essentially planar conformations with distinct geometric characteristics. The root-mean-square deviations from planarity for all non-hydrogen atoms of the two molecules in the asymmetric unit are 0.023 and 0.051 Å, respectively. This conformational analysis reveals subtle but significant differences between the two independent molecules that provide insights into the molecular flexibility and preferred orientations.

The first independent molecule demonstrates exceptional planarity with minimal deviation from the mean plane, indicating a highly rigid aromatic system extended through the aliphatic chain. In contrast, the second molecule shows slightly greater deviation, suggesting increased conformational flexibility in certain regions of the molecule. The aromatic ring systems in both molecules maintain coplanarity with the hexyloxy side chains, demonstrating extended conjugation effects. The methoxy groups attached to the benzene rings exhibit consistent orientations in both conformers, with specific torsion angles that optimize intramolecular interactions.

The comparative analysis reveals that the deviations of specific atoms from the mean plane vary systematically between the two conformers. For the first molecule, the deviations of C8A, O1A, and O2A from the mean plane (C11A–C16A) are 0.001(3), 0.025(2), and 0.011(2) Å, respectively. These measurements demonstrate the high degree of planarity achieved in the molecular structure while highlighting subtle conformational preferences that influence the overall crystal packing arrangement.

Spectroscopic Profiling

The spectroscopic characterization of this compound encompasses comprehensive vibrational, nuclear magnetic resonance, and ultraviolet-visible absorption studies that provide detailed information about molecular structure and electronic properties. These experimental spectroscopic investigations have been complemented by extensive theoretical calculations to achieve complete assignment of spectral features and understanding of molecular behavior. The multi-technique approach ensures accurate characterization of functional groups and electronic transitions.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) of Functional Groups

The vibrational spectroscopic analysis of this compound has been conducted using both Fourier Transform Infrared and Raman spectroscopy techniques to provide comprehensive characterization of functional groups. The experimental vibrational spectra have been recorded and systematically compared with theoretical predictions calculated using Density Functional Theory methods at the B3LYP/6-311++G(d,p) level. This comparative approach ensures accurate assignment of vibrational modes and provides fundamental insights into molecular dynamics and intermolecular interactions.

The carbonyl stretching vibration of the aldehyde group represents one of the most characteristic features in the infrared spectrum, appearing at frequencies typical for aromatic aldehydes. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the fingerprint region, reflecting the substitution pattern on the benzene ring. The methoxy group contributions are evidenced by characteristic carbon-hydrogen stretching vibrations and carbon-oxygen stretching modes. The hexyloxy chain introduces additional complexity through aliphatic carbon-hydrogen stretching and bending vibrations distributed throughout the spectrum.

The Raman spectroscopic analysis complements the infrared data by providing enhanced sensitivity to certain vibrational modes, particularly those involving aromatic ring breathing and symmetric stretching vibrations. The combination of Fourier Transform Infrared and Raman data enables complete vibrational assignment and verification of theoretical predictions. The excellent agreement between experimental and calculated vibrational frequencies validates the computational approach and confirms the accuracy of structural parameters used in theoretical modeling.

Nuclear Magnetic Resonance (Proton and Carbon-13) Chemical Shift Assignments

The Nuclear Magnetic Resonance spectroscopic characterization of this compound includes comprehensive proton and carbon-13 chemical shift assignments that provide detailed structural information. The experimental Nuclear Magnetic Resonance spectra have been recorded and systematically analyzed in conjunction with theoretical chemical shift calculations performed using Density Functional Theory methods. This integrated approach ensures accurate assignment of all resonances and provides insights into electronic environments and molecular conformation.

The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for the aldehyde proton, aromatic protons, methoxy protons, and aliphatic chain protons. The aldehyde proton appears as a distinctive singlet at the downfield region of the spectrum, reflecting the deshielding effect of the carbonyl group. The aromatic protons display complex coupling patterns consistent with the substitution pattern on the benzene ring. The methoxy group protons appear as a sharp singlet, while the hexyloxy chain protons exhibit characteristic multipicity patterns corresponding to their chemical environments.

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information through chemical shift assignments for all carbon atoms in the molecule. The carbonyl carbon resonance appears significantly downfield, characteristic of aromatic aldehydes. The aromatic carbon resonances reflect the electronic effects of substituents, with distinct chemical shifts for carbons bearing oxygen substituents. The aliphatic carbon atoms of the hexyloxy chain display progressive chemical shift changes corresponding to their distance from the aromatic system and electronic environment variations.

| Carbon Position | Chemical Shift Range | Assignment |

|---|---|---|

| Carbonyl Carbon | ~190-200 ppm | Aldehyde C=O |

| Aromatic Carbons | 110-160 ppm | Benzene ring |

| Methoxy Carbon | ~55-60 ppm | OCH₃ |

| Aliphatic Carbons | 10-70 ppm | Hexyloxy chain |

Ultraviolet-Visible Absorption Spectroscopy and Electronic Transitions

The Ultraviolet-Visible absorption spectroscopic investigation of this compound has been conducted in both gas phase and methanol solvent to characterize electronic transitions and chromophoric properties. The experimental absorption spectra have been complemented by theoretical calculations of electronic excitation energies and oscillator strengths using Time-Dependent Density Functional Theory methods. This comprehensive approach provides detailed understanding of electronic structure and optical properties.

The Ultraviolet-Visible absorption spectrum exhibits characteristic bands corresponding to π→π* and n→π* electronic transitions typical of aromatic aldehydes. The longest wavelength absorption band is attributed to the π→π* transition involving the extended aromatic system and carbonyl group. The substitution pattern on the benzene ring, particularly the electron-donating methoxy and hexyloxy groups, influences the electronic transition energies through resonance and inductive effects. The solvent effects on absorption spectra provide insights into molecular interactions and electronic structure perturbations.

The theoretical calculations successfully reproduce the experimental absorption features and provide assignments for the observed electronic transitions. The calculated excitation energies and oscillator strengths correlate well with experimental data, validating the computational approach and confirming the accuracy of electronic structure predictions. The comparison between gas phase and solution spectra reveals solvent-induced shifts that reflect molecular interactions and electronic environment changes.

Computational Chemistry Insights

The computational chemistry investigation of this compound employs advanced Density Functional Theory methods to provide comprehensive insights into molecular geometry, electronic structure, and properties. The theoretical calculations have been performed at the B3LYP/6-311++G(d,p) level, which represents a well-established computational approach for accurate prediction of molecular properties. These computational studies complement experimental investigations and provide fundamental understanding of molecular behavior at the electronic level.

Density Functional Theory Optimization of Ground-State Geometry

The Density Functional Theory optimization of this compound ground-state geometry has been performed using the B3LYP functional with the 6-311++G(d,p) basis set to achieve accurate structural parameters. The optimization process involves systematic minimization of total electronic energy to locate the most stable molecular conformation. The calculated geometric parameters include bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure.

The optimized geometry reveals that the aromatic ring maintains planarity, consistent with experimental crystallographic observations. The hexyloxy side chain adopts an extended conformation that minimizes steric interactions while maintaining optimal electronic overlap. The methoxy group orientation is determined by the balance between electronic conjugation and steric considerations. The carbonyl group planarity with the aromatic ring reflects the extended π-system that influences electronic properties and reactivity.

The theoretical bond lengths and angles show excellent agreement with experimental X-ray crystallographic data, validating the computational approach. The calculated C-O bond lengths for the methoxy and hexyloxy substituents reflect the partial double-bond character arising from resonance interactions. The C-C bond lengths within the aromatic ring demonstrate the delocalized electronic structure characteristic of substituted benzene derivatives. The geometric parameters provide the foundation for subsequent property calculations and theoretical analysis.

| Geometric Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C-O (methoxy) | ~1.36 Å | ~1.35 Å |

| C-O (hexyloxy) | ~1.37 Å | ~1.36 Å |

| C=O (carbonyl) | ~1.21 Å | ~1.20 Å |

| C-C (aromatic) | ~1.39 Å | ~1.38 Å |

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Analysis and Frontier Molecular Orbital Properties

The frontier molecular orbital analysis of this compound provides fundamental insights into electronic structure and chemical reactivity through examination of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital properties. The Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level yield accurate energies and spatial distributions for these crucial orbitals. The frontier orbital characteristics determine the molecule's electronic properties, including ionization potential, electron affinity, and chemical hardness.

The Highest Occupied Molecular Orbital of this compound is primarily localized on the aromatic ring system with significant contributions from the methoxy and hexyloxy substituents. The electron density distribution reflects the electron-donating character of the oxygen-containing substituents, which elevate the orbital energy through resonance interactions. The orbital visualization reveals extended delocalization that encompasses the entire aromatic system and adjacent functional groups. This spatial distribution indicates the preferred sites for electrophilic attack and oxidation reactions.

The Lowest Unoccupied Molecular Orbital exhibits characteristic features of aromatic aldehydes, with significant amplitude on the carbonyl carbon and aromatic ring positions. The orbital energy and spatial distribution determine the molecule's electron-accepting capacity and reduction potential. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides information about electronic excitation energies, optical properties, and chemical stability. The calculated orbital energies enable prediction of ionization potential and electron affinity through Koopmans' theorem approximations.

The frontier molecular orbital analysis reveals specific electronic properties that influence chemical reactivity and spectroscopic behavior. The orbital energy difference correlates with the observed Ultraviolet-Visible absorption features and provides theoretical justification for experimental observations. The spatial orbital distributions guide understanding of regioselectivity in chemical reactions and intermolecular interactions. These computational insights complement experimental data and provide predictive capabilities for related molecular systems.

Properties

IUPAC Name |

4-hexoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJXODUYQQLNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021691 | |

| Record name | 4-(Hexyloxy)-m-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61096-84-2 | |

| Record name | 4-(Hexyloxy)-m-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hexyloxy)-m-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde typically involves the alkylation of 3-methoxybenzaldehyde with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Methoxybenzaldehyde+1-BromohexaneK2CO3,DMFthis compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and hexyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 4-(Hexyloxy)-3-methoxybenzoic acid.

Reduction: 4-(Hexyloxy)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Reactions

4-(Hexyloxy)-3-methoxybenzaldehyde serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Esterification : The compound can undergo esterification reactions, forming esters that are useful in pharmaceuticals and agrochemicals.

- Oxidation and Reduction : The hydroxy group can be oxidized to form ketones or aldehydes, while the aldehyde group can be reduced to alcohols.

- Substitution Reactions : The functional groups present enable nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Hydroxy group oxidized to ketone or aldehyde | 4-Oxo-3-methoxybenzaldehyde |

| Reduction | Aldehyde group reduced to alcohol | 4-Hydroxy-3-methoxybenzyl alcohol |

| Substitution | Nucleophilic substitution leading to diverse derivatives | Various substituted benzaldehydes |

Biological Applications

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Studies have shown that related compounds derived from vanillin exhibit antibacterial properties against a range of pathogens including E. coli, S. aureus, and P. aeruginosa . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with this compound significantly reduced inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

A systematic investigation into the antimicrobial effects of this compound was conducted, focusing on its activity against common bacterial strains. Results indicated a notable inhibition zone against E. coli and S. aureus, suggesting its potential as a natural preservative in food systems.

Case Study 2: Anti-inflammatory Effects

In vivo studies using zebrafish larvae showed that treatment with this compound significantly decreased inflammation markers when subjected to inflammatory stimuli. This reinforces its potential application in therapeutic formulations aimed at reducing inflammation .

Material Science Applications

The unique structural properties of this compound make it valuable in materials science:

- Liquid Crystals : Its ability to form liquid crystalline phases opens avenues for applications in display technologies.

- Polymers : It can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability.

Table 2: Summary of Material Science Applications

| Application Type | Description | Potential Uses |

|---|---|---|

| Liquid Crystals | Formation of liquid crystalline phases | Displays, sensors |

| Polymers | Enhancement of polymer properties | Coatings, flexible electronics |

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)-3-methoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The methoxy and hexyloxy groups can modulate the compound’s lipophilicity and membrane permeability, influencing its interaction with biological targets.

Comparison with Similar Compounds

DNA-Binding Affinity

- 4-(Benzyloxy)-3-methoxybenzaldehyde : This analog replaces the hexyloxy group with a benzyloxy moiety. In DNA-binding studies, derivatives of 4-(benzyloxy)benzaldehyde exhibited stronger interactions with DNA than 4-(benzyloxy)-3-methoxybenzaldehyde, suggesting that the 3-methoxy group reduces binding affinity due to steric or electronic effects .

- 3-(Benzyloxy)benzaldehyde : Shifting the benzyloxy group to the 3-position further diminishes DNA-binding capacity, highlighting the importance of substituent positioning .

Anticonvulsant Activity

- It demonstrated potent anticonvulsant activity (ED₅₀ = 37.3 mg/kg) and a high protective index (PI = 11.3), outperforming carbamazepine (PI = 6.4). The hexyloxy chain likely enhances lipophilicity, improving blood-brain barrier penetration .

- 4-(Heptyloxy) Derivatives : Extending the alkoxy chain to heptyloxy marginally improved activity, indicating that longer chains (C6–C7) optimize efficacy while maintaining low toxicity .

Alkoxy Chain Length and Branching

- 4-Ethoxy-3-methoxybenzaldehyde : The shorter ethoxy group (C2) reduces molecular weight (180.20 g/mol ) and lipophilicity compared to hexyloxy (C6). Crystallographic studies reveal a planar structure with weak intermolecular interactions, suggesting reduced stability in biological environments .

Functional Group Modifications

- 4-Methoxy-3-methylbenzaldehyde : Replacing the hexyloxy group with a methyl group simplifies the structure (C₉H₁₀O₂ , 150.18 g/mol) but eliminates the alkoxy chain’s contribution to lipophilicity. This analog is widely used as a synthetic intermediate but lacks reported bioactivity .

- Benzotriazole Derivatives (e.g., 4-(1H-Benzo-1,2,3-triazol-1-ylmethyloxy)-3-methoxybenzaldehyde) : Introducing heterocyclic moieties enhances anticancer activity (e.g., against MCF7 breast cancer cells), demonstrating that functional group diversification can expand therapeutic applications .

Data Tables

Table 2: Alkoxy Chain Impact on Anticonvulsant Activity

| Compound | Alkoxy Chain Length | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| 3-Hexyloxy-4-(4-hexyloxyphenyl)-triazole | C6 | 37.3 | 422.5 | 11.3 |

| Carbamazepine (Reference) | N/A | 30.0 | 192.0 | 6.4 |

Biological Activity

4-(Hexyloxy)-3-methoxybenzaldehyde, with the molecular formula C14H20O3, is a synthetic compound derived from benzaldehyde. It features a hexyloxy group at the para position and a methoxy group at the meta position of the benzene ring. This unique structure imparts distinct physicochemical properties, making it a subject of interest in various fields, particularly in biological research. This article aims to explore its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has shown efficacy against human breast cancer cells (MCF-7) and lung cancer cells (A549), leading to significant reductions in cell viability .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| A549 | 30 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its functional groups. The aldehyde group can form Schiff bases with amines, which are crucial intermediates in various biochemical pathways. The hexyloxy and methoxy groups enhance lipophilicity, influencing the compound's membrane permeability and interaction with biological targets .

Interaction with Enzymes

Studies have shown that this compound may inhibit specific enzymes involved in cancer progression and microbial metabolism. For instance, it has been reported to inhibit acetylcholinesterase activity, which is significant for neurodegenerative disease research .

Case Studies

One notable study involved the evaluation of this compound's effects on human cancer cell lines. Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability, alongside increased markers for apoptosis such as cleaved PARP and activated caspases .

Another study focused on its antimicrobial effects against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating chronic infections caused by resistant pathogens.

Q & A

Q. What are the optimal synthesis methods for 4-(hexyloxy)-3-methoxybenzaldehyde, and how can reaction conditions be optimized?

The compound is synthesized via Williamson ether synthesis using vanillin (4-hydroxy-3-methoxybenzaldehyde) and 1-bromohexane. Key steps include:

- Dissolving vanillin in butan-2-one with K₂CO₃ as a base, heating to 60°C.

- Adding 1-bromohexane and refluxing for 3–4 hours.

- Monitoring reaction progress via TLC and isolating the product through extraction (e.g., diethyl ether) and crystallization (e.g., dichloromethane) . Optimization involves adjusting solvent polarity, base strength, and reaction time. For reproducibility, maintain a nitrogen atmosphere to prevent oxidation of the aldehyde group.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry, confirming planarity of the aromatic ring and deviations of substituents (e.g., hexyloxy chain) from the mean plane .

- NMR spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃), hexyloxy (-O-C₆H₁₃), and aldehyde (-CHO) groups. Key signals include δ ~9.8 ppm (CHO) and δ ~3.8–4.0 ppm (OCH₃ and O-C₆H₁₃) .

- IR spectroscopy : Peaks at ~2850 cm⁻¹ (C-H stretching in hexyl chain) and ~1680 cm⁻¹ (C=O stretching) .

Q. How should researchers handle storage and stability challenges for this compound?

- Store in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent aldehyde oxidation.

- Avoid exposure to light, as methoxybenzaldehyde derivatives are prone to photodegradation.

- For long-term stability, use desiccants (e.g., silica gel) to minimize moisture absorption .

Q. What are the primary applications of this compound in medicinal chemistry?

- Acts as a precursor for Schiff base ligands in metal complexes with antibacterial activity (e.g., against E. coli and S. aureus) .

- Modifies benzimidazole derivatives for anticancer studies, leveraging the hexyloxy group to enhance lipophilicity and membrane penetration .

Q. How can purity and yield be maximized during synthesis?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane).

- Yield optimization : Increase molar equivalents of 1-bromohexane (1.2–1.5 eq) and extend reaction time to 6 hours for complete alkylation .

Advanced Research Questions

Q. How does the hexyloxy substituent influence the compound’s interaction with biological targets compared to shorter alkyl chains?

- The hexyloxy group enhances lipophilicity , improving cellular uptake. However, in DNA-binding studies, 4-(benzyloxy) derivatives outperform hexyloxy analogues due to stronger π-π stacking with DNA bases .

- SAR Table :

| Substituent | DNA Binding Affinity (ΔG, kcal/mol) |

|---|---|

| Benzyloxy | -8.2 |

| Hexyloxy | -6.9 |

| Methoxy | -5.1 |

| Data from molecular docking studies . |

Q. What computational strategies are recommended to model the compound’s interactions with enzymes or DNA?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with DNA helices or enzyme active sites. Focus on hydrogen bonding (e.g., aldehyde oxygen with DNA backbone) and hydrophobic interactions (hexyloxy chain with nonpolar residues) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can researchers resolve contradictions in reported biological activity data for vanillin derivatives?

- Experimental design : Standardize assays (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) across studies.

- Control variables : Use consistent cell lines (e.g., HeLa for anticancer studies) and solvent controls (e.g., DMSO ≤0.1% v/v).

- Meta-analysis : Compare results from independent studies (e.g., IC₅₀ values for antiproliferative effects) to identify outliers .

Q. What advanced synthetic routes enable functionalization of this compound for targeted drug delivery?

Q. How do crystal packing and intermolecular forces affect the compound’s physicochemical properties?

- Hydrogen bonding : The aldehyde group forms O–H⋯O interactions with adjacent molecules, stabilizing the crystal lattice.

- π-π stacking : Aromatic rings align with a dihedral angle of ~2.9°, influencing solubility and melting point .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.